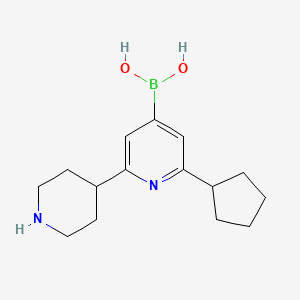
(2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C15H23BN2O2. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Organoboron compounds are highly valued in organic chemistry due to their versatility and stability, making them essential reagents in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and purity.
化学反応の分析
Types of Reactions
(2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces alkanes.
科学的研究の応用
Chemistry
In chemistry, (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is used as a reagent in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Boronic acids are known for their ability to inhibit enzymes such as proteases, making them valuable in drug discovery .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets such as enzymes. Boronic acids can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid offers unique structural features that enhance its reactivity and stability. The presence of the cyclopentyl and piperidinyl groups provides additional steric and electronic effects, making it a versatile reagent in various chemical reactions.
特性
分子式 |
C15H23BN2O2 |
|---|---|
分子量 |
274.17 g/mol |
IUPAC名 |
(2-cyclopentyl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C15H23BN2O2/c19-16(20)13-9-14(11-3-1-2-4-11)18-15(10-13)12-5-7-17-8-6-12/h9-12,17,19-20H,1-8H2 |
InChIキー |
QULATHYSAKSGBH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)C2CCNCC2)C3CCCC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14086929.png)
![1-(4-Ethylphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086931.png)

![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
![4-[(Dimethylamino)methyl]-2-fluorobenzoic acid](/img/structure/B14086950.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B14086956.png)

![1-(3-Chlorophenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086972.png)

![7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B14086984.png)
![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14086996.png)

